N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide
Description
The compound N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide is a heterocyclic derivative featuring a thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group at position 2 and an ethanediamide moiety with a propyl chain at the N'-position. 1)—provide critical insights into structure-activity relationships (SAR) .
Properties
IUPAC Name |
N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2S/c1-2-6-18-15(22)16(23)19-14-12-8-24-9-13(12)20-21(14)11-5-3-4-10(17)7-11/h3-5,7H,2,6,8-9H2,1H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDKPGDYDKLAOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide typically involves multi-step organic reactions. The starting materials often include 3-chlorophenyl hydrazine and thieno[3,4-c]pyrazole derivatives. The reaction conditions may involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
The reactions typically require controlled conditions such as specific temperatures (ranging from -78°C to 150°C) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N’-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and tyrosine kinases.
Pathways Involved: It modulates signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Amide Side Chain : The cyclopentyl group in the analog introduces conformational rigidity compared to the linear propyl chain, which may affect membrane permeability or target selectivity.
- Sulfonyl Group : The 5,5-dioxo moiety in the analog increases polarity and aqueous solubility, a common strategy to improve pharmacokinetics .
Biological Activity
N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide is a member of the thieno[3,4-c]pyrazole derivative class, which has garnered attention due to its potential biological activities. This compound exhibits a unique structural framework that includes a thieno[3,4-c]pyrazole core and various substituents that may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure
The molecular formula of this compound is C17H19ClN4O2S. Its structure is characterized by:
- Thieno[3,4-c]pyrazole core
- 3-Chlorophenyl substituent
- Propylethanediamide moiety
This combination of functional groups suggests significant potential for various biological activities.
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thieno[3,4-c]pyrazole Core : Cyclization of suitable precursors under acidic or basic conditions.
- Substitution Reactions : Introduction of the chlorophenyl and propyl groups through nucleophilic substitution reactions.
- Optimization : Reaction conditions such as temperature and solvent are optimized to achieve high yields and purity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Limited studies suggest that this compound may possess antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, indicating its potential as an antimicrobial agent .
Enzyme Inhibition
The compound may inhibit key enzymes involved in critical biological pathways. This inhibition could lead to alterations in metabolic processes and cellular functions.
Receptor Interaction
This compound can bind to specific receptors in the body. This interaction may modify signal transduction pathways that are crucial for various physiological responses.
Gene Expression Modulation
The compound has been observed to affect gene expression related to cell growth and apoptosis. This modulation can have significant implications for cancer therapy and other diseases characterized by dysregulated cell growth.
Case Studies
- Antimicrobial Activity Study : A study conducted on various bacterial strains demonstrated that this compound exhibited notable antibacterial activity against Gram-positive bacteria .
- Enzyme Inhibition Research : Research findings indicate that this compound inhibits certain enzymes linked to inflammatory pathways, suggesting its potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
